Ethyl 2-(tert-butoxycarbonylamino)-4-methyl-oxazole-5-carboxylate
Overview
Description
The compound is a derivative of oxazole, which is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, often for protection of amines .
Synthesis Analysis
While specific synthesis methods for this compound were not found, the synthesis of similar compounds often involves the use of tert-butoxycarbonyl (Boc) protecting groups . The Boc group can be added to amines using Boc anhydride or Boc-ON in the presence of a base .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted based on its structure and the properties of similar compounds. For example, it’s likely that this compound is a solid at room temperature .Scientific Research Applications
Enantioselective Synthesis :
- The compound has been synthesized with high optical purity via a palladium-catalyzed amide coupling with vinyl triflate and subsequent oxazole formation. This process is significant in creating oxazole subunit positional isomers in macrocyclic azole peptides without racemization, demonstrating its utility in precise synthetic applications (Magata et al., 2017).
Peptide Synthesis :
- It plays a role in the synthesis of 2-alkoxy-5(4H)-oxazolones from N-alkoxycarbonylamino acids, which are implicated in carbodiimide-mediated reactions in peptide synthesis. This indicates its importance in the formation of optically pure peptides and in the preparation of N-carboxyanhydrides of certain amino acids (Benoiton & Chen, 1981).
Synthesis of Chiral 2-Aminoalkyloxazole-4-carboxylates :
- It is used in the synthesis of ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate, which is further N-acylated to form oxazoles. This process is crucial for obtaining 2-aminoalkyloxazole-4-carboxylate esters without significant racemization, highlighting its role in producing chiral molecules (Cox et al., 2003).
Synthesis of Functionalized 1,3-Oxazoline-2-thiones :
- The compound is involved in the efficient synthesis of ethyl 2-thioxo-2,3-dihydro-1,3-oxazole-5-carboxylates or ethyl 5-methyl-2-thioxo-2,3-dihydro-1,3-oxazole-4-carboxylates under solvent-free conditions. This showcases its versatility in creating functionalized molecules for various applications (Yavari et al., 2008).
Synthesis of Tetrahydropyridines :
- It acts as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This process is significant for its high yields and complete regioselectivity, underlining its application in the synthesis of complex nitrogen-containing compounds (Zhu et al., 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5/c1-6-17-9(15)8-7(2)13-10(18-8)14-11(16)19-12(3,4)5/h6H2,1-5H3,(H,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZNQVHKBVBBHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(O1)NC(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001143978 | |
Record name | Ethyl 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methyl-5-oxazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001143978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(tert-butoxycarbonylamino)-4-methyl-oxazole-5-carboxylate | |
CAS RN |
1187437-01-9 | |
Record name | Ethyl 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methyl-5-oxazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187437-01-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methyl-5-oxazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001143978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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